molecular formula C7H6ClF3N2S B14057705 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14057705
Molekulargewicht: 242.65 g/mol
InChI-Schlüssel: BHXIILXKSHEKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound that features a phenyl ring substituted with a chlorine atom, a trifluoromethylthio group, and a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-5-(trifluoromethylthio)aniline+Hydrazine hydrateThis compound\text{3-Chloro-5-(trifluoromethylthio)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Chloro-5-(trifluoromethylthio)aniline+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chloro-5-(trifluoromethylthio)phenyl)amine: Similar structure but lacks the hydrazine moiety.

    3-Chloro-5-(trifluoromethylthio)aniline: Precursor in the synthesis of the target compound.

    1-(3-Chloro-5-(trifluoromethylthio)phenyl)azo compounds: Oxidized derivatives of the target compound.

Uniqueness

1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the hydrazine and trifluoromethylthio groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H6ClF3N2S

Molekulargewicht

242.65 g/mol

IUPAC-Name

[3-chloro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2

InChI-Schlüssel

BHXIILXKSHEKFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1SC(F)(F)F)Cl)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.